molecular formula C25H20ClFN4O2S B2953897 2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391933-53-2

2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2953897
CAS RN: 391933-53-2
M. Wt: 494.97
InChI Key: INLVEPMQUZHMSJ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H20ClFN4O2S and its molecular weight is 494.97. The purity is usually 95%.
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Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Activity

Research has shown the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibit promising antimicrobial activities. These compounds, synthesized through microwave-induced methods, were tested against various bacterial and fungal strains, demonstrating significant antimicrobial efficacy, especially with the presence of fluorine atoms enhancing activity (Desai, Rajpara, & Joshi, 2013).

Antipathogenic Properties of Thiourea Derivatives

Another study focused on the synthesis and antipathogenic activities of new thiourea derivatives. These compounds showed significant interaction with bacterial cells, both in free and adherent states, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial and Antitumor Applications

Further research has synthesized fluorine-substituted 1,2,4-triazinones, exploring their potential as anti-HIV-1 and CDK2 inhibitors. Some of these compounds have shown very good anti-HIV activity, while others exhibited significant CDK2 inhibition activity, indicating dual anti-HIV and anticancer potentials (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Activity of Piperazine Derivatives

Moreover, the synthesis of piperazine derivatives containing oxo, hydroxyl, and fluoro substituents has been reported, with some showing potent antimicrobial activity. This highlights the versatility and potential of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Fluorinated Compounds and Antifungal Activity

Additionally, the synthesis and evaluation of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been conducted, revealing high antifungal and antibacterial activity, especially against Gram-positive microorganisms. This research further supports the importance of fluorine in enhancing biological activities (Carmellino et al., 1994).

properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O2S/c1-16-7-5-10-18(13-16)31-22(14-28-24(33)23-19(26)11-6-12-20(23)27)29-30-25(31)34-15-21(32)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLVEPMQUZHMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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